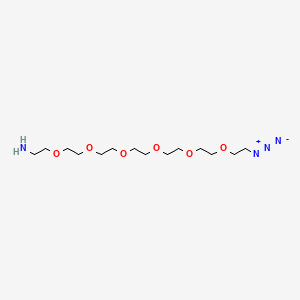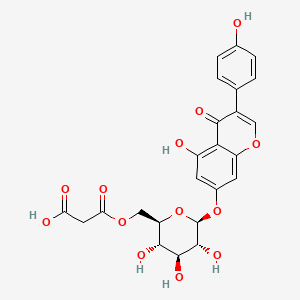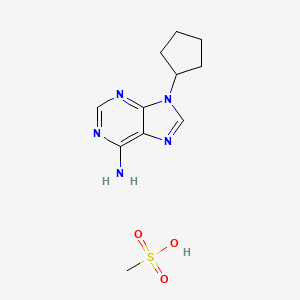
Azido-PEG6-amine
Vue d'ensemble
Description
Azido-PEG6-amine is a water-soluble heterobifunctional PEG linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
This compound is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and serves as a non-cleavable 6-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The synthesis of RNA with internal 2′-azido modifications is restricted to a single approach that employs P (V) chemistry .Molecular Structure Analysis
This compound has a molecular formula of C14H30N4O6 . It has a molecular weight of 350.4 g/mol .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound is a PEG derivative containing an azide group and a free amine group . The hydrophilic PEG spacer increases solubility in aqueous media . It is soluble in water, DMSO, DCM, DMF .Applications De Recherche Scientifique
Bioconjugaison
Azido-PEG6-amine est un lieur PEG hétérobifonctionnel soluble dans l'eau qui joue un rôle crucial dans la bioconjugaison . Son groupe azide peut participer à des réactions de chimie click pour former des liaisons triazoles stables, tandis que le groupe amine peut réagir avec les acides carboxyliques et les esters NHS activés. Cette double fonctionnalité permet la fixation précise de diverses biomolécules les unes aux autres ou à des surfaces, permettant la création de bioconjugués complexes pour l'administration ciblée de médicaments, le diagnostic et la recherche biomoléculaire .
Systèmes d'administration de médicaments
Dans le domaine de l'administration de médicaments, this compound contribue au développement de systèmes d'administration de médicaments avancés, y compris les formulations de nanoparticules . La nature hydrophile de l'espaceur PEG améliore la solubilité et la biocompatibilité, ce qui est essentiel pour créer des transporteurs de médicaments efficaces et sûrs. Sa capacité à former des liaisons stables garantit que les agents thérapeutiques peuvent être efficacement ciblés vers des sites spécifiques dans l'organisme .
Diagnostic
This compound est un élément essentiel de la conception d'outils de diagnostic. Ses groupes fonctionnels permettent la fixation d'agents de diagnostic à diverses plateformes, améliorant les capacités de détection des tests et des techniques d'imagerie. La stabilité et la solubilité du composé en font un choix idéal pour le développement de réactifs de diagnostic sensibles et fiables .
Ingénierie tissulaire
En ingénierie tissulaire, this compound facilite la création d'échafaudages d'hydrogel qui favorisent la croissance cellulaire et la régénération tissulaire . La biocompatibilité du composé et ses propriétés de surface modifiables permettent la conception de matériaux qui imitent la matrice extracellulaire naturelle, favorisant l'adhésion et la prolifération cellulaires.
Modification de surface
La modification de surface est une autre application importante de l'this compound. Il peut être utilisé pour modifier les propriétés des biomatériaux afin d'améliorer les interactions cellule-matériau et d'améliorer les performances des biopuces et des implants médicaux. Les groupes réactifs du composé permettent la fixation covalente de biomolécules à des surfaces, les adaptant à des applications biomédicales spécifiques .
Nanotechnologie
This compound joue un rôle central dans la nanotechnologie, en particulier dans la synthèse et la fonctionnalisation des nanoparticules . Ses groupes réactifs permettent la conjugaison de nanoparticules avec diverses biomolécules, ce qui est fondamental dans le développement de dispositifs à l'échelle nanométrique pour des applications médicales et technologiques.
Chimie des polymères
En chimie des polymères, this compound est utilisé pour introduire des fonctionnalités azides dans les polymères, qui peuvent ensuite participer à des réactions de chimie click pour créer un large éventail de structures polymères avec des propriétés diverses. Cela a des implications pour la synthèse de nouveaux matériaux avec des caractéristiques spécifiques pour une utilisation en biomédecine et en technologie .
Thérapeutique
Enfin, l'application d'this compound en thérapeutique implique le développement de conjugués anticorps-médicaments et d'autres agents thérapeutiques. Sa capacité à lier les médicaments aux molécules de ciblage garantit que les traitements sont administrés directement aux zones touchées, minimisant les effets secondaires et améliorant l'efficacité thérapeutique .
Mécanisme D'action
Target of Action
Azido-PEG6-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the formation of stable triazole linkages through click chemistry .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . In the context of PROTACs, this system is exploited to selectively degrade target proteins . For ADCs, the compound is attached to an antibody which is then linked to a cytotoxin .
Pharmacokinetics
It is known that the compound iswater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility generally enhances the bioavailability of a compound.
Result of Action
The result of this compound’s action depends on its application. In the case of PROTACs, the result is the selective degradation of target proteins . For ADCs, the result is the delivery of a cytotoxin to a specific target, leading to cell death .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Azido-PEG6-amine interacts with various biomolecules due to its reactive amino and azide groups . The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . The azide group, on the other hand, can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to form stable linkages with other molecules. For instance, the azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property is widely used in the field of bioconjugation, where this compound can be used to link various biomolecules together .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with other molecules. The amino group in this compound can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form covalent bonds . Similarly, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . These reactions allow this compound to bind to and modify other biomolecules, influencing their properties and functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the reactions it undergoes. As a PEG linker, this compound is known for its stability and solubility in aqueous media
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties. As a water-soluble PEG linker, this compound can be distributed in aqueous environments within the body
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQSTKKJKNUQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399240 | |
| Record name | Azido-PEG-amine (n=6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957486-82-7 | |
| Record name | Azido-PEG-amine (n=6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 957486-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)
